molecular formula C7H6ClN2NaO2 B13895647 2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt

2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt

Cat. No.: B13895647
M. Wt: 208.58 g/mol
InChI Key: QOWSIBITDJCMQP-UHFFFAOYSA-M
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Description

2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt is a chemical compound with the CAS number 2705220-25-1 . This compound is characterized by the presence of a chloropyrimidine ring attached to a propanoic acid moiety, which is further neutralized by a sodium ion. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt involves its interaction with specific molecular targets. The chloropyrimidine ring can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The propanoic acid moiety may also play a role in binding to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropyrimidin-4-yl)acetic acid
  • 2-(2-Chloropyrimidin-4-yl)butanoic acid
  • 2-(2-Chloropyrimidin-4-yl)pentanoic acid

Uniqueness

2-(2-Chloropyrimidin-4-yl)propanoic acid;sodium salt is unique due to its specific combination of a chloropyrimidine ring and a propanoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including its effects on cellular processes and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C8_8H8_8ClN2_2O2_2Na
  • IUPAC Name : Sodium 2-(2-chloropyrimidin-4-yl)propanoate

Research indicates that 2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. The compound's structural features suggest it may interact with various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. It has been shown to exhibit activity against a range of bacterial strains, indicating potential use as an antimicrobial agent. For instance, one study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a dose-dependent response in inhibiting bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The sodium salt has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

Antifibrotic Activity

Recent research has indicated that 2-(2-Chloropyrimidin-4-yl)propanoic acid; sodium salt can inhibit collagen synthesis in hepatic stellate cells, which are crucial in liver fibrosis. The compound was found to significantly reduce collagen accumulation in a dose-dependent manner.

Concentration (µM) Collagen Inhibition (%)
5030
10060
20085

Case Study 1: Hepatic Fibrosis Model

In a study involving rats with induced hepatic fibrosis, treatment with the sodium salt resulted in a marked reduction in liver fibrosis markers compared to control groups. Histological analysis revealed decreased collagen deposition and improved liver architecture.

Case Study 2: Bacterial Infection Model

In another investigation, the compound was administered to mice infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated animals compared to untreated controls, supporting its potential as an antimicrobial therapy.

Properties

Molecular Formula

C7H6ClN2NaO2

Molecular Weight

208.58 g/mol

IUPAC Name

sodium;2-(2-chloropyrimidin-4-yl)propanoate

InChI

InChI=1S/C7H7ClN2O2.Na/c1-4(6(11)12)5-2-3-9-7(8)10-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

QOWSIBITDJCMQP-UHFFFAOYSA-M

Canonical SMILES

CC(C1=NC(=NC=C1)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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